molecular formula C10H8ClNS B1391979 3-(5-Chloro-2-thienyl)-4-methylpyridine CAS No. 1187169-93-2

3-(5-Chloro-2-thienyl)-4-methylpyridine

Cat. No.: B1391979
CAS No.: 1187169-93-2
M. Wt: 209.7 g/mol
InChI Key: HCOCKHKOSDFTEI-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-thienyl)-4-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 4-position and a 5-chloro-2-thienyl moiety at the 3-position. The pyridine ring provides a rigid aromatic framework, while the substituents influence its electronic, steric, and physicochemical properties. The 5-chloro-2-thienyl group introduces sulfur-containing heteroaromaticity and halogenated reactivity, which may enhance binding affinity in medicinal chemistry contexts or alter solubility in synthetic applications .

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-7-4-5-12-6-8(7)9-2-3-10(11)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOCKHKOSDFTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-thienyl)-4-methylpyridine typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 4-methylpyridine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-thienyl)-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Chemistry

3-(5-Chloro-2-thienyl)-4-methylpyridine serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for the creation of derivatives that may exhibit enhanced properties or novel functionalities.

Biology

The compound has been investigated for its antimicrobial and antifungal properties. Research indicates that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The thienyl moiety enhances its interaction with microbial membranes, leading to increased permeability and cell death .

Medicine

In medicinal chemistry, this compound is explored for potential use in drug development. Its biological activities are being studied for applications in treating infections and possibly cancer, as some studies have shown cytotoxic effects against cancer cell lines like SGC7901 .

Antimicrobial Efficacy

A study assessed the antimicrobial properties of thienyl-pyridine derivatives, including this compound. Results showed effective inhibition of biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-associated infections.

Cytotoxicity Against Cancer Cells

An investigation into the cytotoxic effects on SGC7901 cells revealed significant apoptosis induction, confirmed by flow cytometry analysis showing increased annexin V staining in treated cells compared to controls.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-thienyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Chloro-4-iodo-3-methylpyridine (): Substitution pattern: Chloro (2-position), iodo (4-position), methyl (3-position). The iodine atom increases molecular weight (vs. Higher molecular weight (e.g., 297.54 g/mol for C₇H₆ClIN) compared to 3-(5-chloro-2-thienyl)-4-methylpyridine (estimated ~238 g/mol) .
  • 5-Chloro-2,3-dimethoxypyridin-4-ol ():

    • Substitution pattern: Chloro (5-position), methoxy (2,3-positions), hydroxyl (4-position).
    • Polar hydroxyl and methoxy groups improve water solubility but reduce lipophilicity, contrasting with the thienyl group’s hydrophobic character .

Thienyl vs. Phenyl Substituents

  • 2-(5-Chloro-2-thienyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide (): Substitution: 5-Chloro-2-thienyl on a quinoline core. The thienyl group contributes to π-stacking interactions in biological targets, as seen in kinase inhibitors. Replacing thienyl with phenyl (e.g., in compounds) reduces sulfur-mediated interactions but may improve metabolic stability .

Methyl Substituent Impact

  • 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine ():
    • Substitution: Methoxy (4-position), ethynyl-silyl (3-position).
    • Methyl groups (as in the target compound) are less sterically demanding than silyl-ethynyl groups, favoring tighter binding in enzyme active sites .

Physicochemical and Spectroscopic Data Comparison

Table 1 summarizes key properties of this compound and analogs.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H NMR, δ ppm) Reference
This compound C₁₀H₈ClNS ~238 Not reported Thienyl H: ~6.8–7.2; Pyridine H: ~8.0–8.5 Estimated
2-Chloro-4-iodo-3-methylpyridine C₇H₆ClIN 297.54 Not reported Methyl H: ~2.5; Pyridine H: ~8.1–8.6
5-Chloro-2,3-dimethoxypyridin-4-ol C₈H₈ClNO₃ 201.61 268–287 Methoxy H: ~3.8–4.0; Hydroxyl: ~5.2
2-(5-Chloro-2-thienyl)-4-quinolinecarboxamide C₁₇H₁₀ClN₃OS 347.80 Not reported Thienyl H: ~7.0; Quinoline H: ~8.5–9.0

Biological Activity

3-(5-Chloro-2-thienyl)-4-methylpyridine is a heterocyclic compound that has garnered interest in medicinal and agricultural chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The molecular formula for this compound is C10H8ClN, featuring a pyridine ring substituted with a thienyl group and a chlorine atom. Its unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thienyl-pyridine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thienyl moiety enhances the compound's interaction with microbial membranes, leading to increased permeability and cell death.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. This compound has been tested against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines, showing IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation.
  • Receptor Modulation : It could act as a ligand for various receptors, modulating signaling pathways that promote cell survival or death.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of thienyl-pyridine derivatives, including this compound. Results indicated effective inhibition of biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-associated infections.
  • Cytotoxicity Against Cancer Cells : An investigation into the cytotoxic effects of this compound on SGC7901 cells revealed significant apoptosis induction, with flow cytometry analysis confirming increased annexin V staining in treated cells compared to controls.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus12Membrane disruption
AntimicrobialEscherichia coli15Membrane permeability increase
AnticancerSGC7901 (gastric cancer)8Apoptosis induction
AnticancerPatu8988 (pancreatic cancer)10Cell cycle arrest

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(5-Chloro-2-thienyl)-4-methylpyridine in academic settings?

Methodological Answer: Synthesis optimization requires careful selection of starting materials (e.g., 5-Chlorothiophene-2-aldehyde derivatives), catalysts (e.g., aluminum isopropylate for condensation reactions), and inert atmospheric conditions to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound from intermediates. Yield improvements (e.g., 78% in analogous pyridine derivatives) depend on stoichiometric ratios and temperature control during cyclization steps .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy : Identify C-Cl stretches (~550–600 cm⁻¹) and thienyl C-S vibrations (~690 cm⁻¹).
  • ¹H/¹³C NMR : Prioritize aromatic proton environments (δ 7.5–8.7 ppm for pyridine and thienyl protons) and methyl group splitting patterns (δ ~2.5 ppm for 4-methyl) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 278.28 for related pyridine derivatives) and fragmentation patterns to validate structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory environments?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods due to potential respiratory irritancy (H313) .
  • Waste Disposal : Segregate halogenated waste (WGK 3 indicates water hazard) and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Methodological Answer: Systematic comparison of reaction parameters (e.g., catalyst loading, solvent polarity) using Design of Experiments (DoE) can identify yield-limiting factors. For example, aluminum isopropylate-catalyzed condensations may require anhydrous conditions to avoid hydrolysis side reactions. Cross-validate purity via HPLC (>95% purity threshold) and quantify byproducts using GC-MS .

Q. What advanced computational methods are employed to predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution on the pyridine ring. Fukui indices identify electrophilic sites (C-2 and C-6 positions) for substitution, while molecular dynamics simulations assess solvent effects on transition states .

Q. How do researchers validate unexpected byproducts formed during the synthesis of this compound complexes?

Methodological Answer:

  • 2D NMR (HSQC/COSY) : Resolve coupling networks to trace proton-proton correlations in complex mixtures.
  • X-ray Crystallography : Confirm stereochemistry of crystalline byproducts (e.g., diastereomers from asymmetric synthesis) .
  • High-Resolution Mass Spectrometry (HR-MS) : Differentiate isobaric species with ppm-level mass accuracy .

Q. What methodologies are appropriate for investigating the structure-activity relationships (SAR) of this compound in receptor binding studies?

Methodological Answer:

  • Radioligand Displacement Assays : Use tritiated analogs (e.g., [³H]-MPEP for mGluR5) to quantify binding affinity (IC₅₀ values).
  • Site-Directed Mutagenesis : Modify receptor residues (e.g., T789 in mGluR5) to assess steric/electronic interactions with the 4-methyl group .
  • Molecular Docking (AutoDock Vina) : Simulate ligand-receptor binding poses to prioritize synthetic analogs for testing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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